An In-Depth Technical and Predictive Guide to Ethyl 2-(6-aminopyrazin-2-yl)acetate
An In-Depth Technical and Predictive Guide to Ethyl 2-(6-aminopyrazin-2-yl)acetate
Executive Summary
This technical guide provides a comprehensive analysis of the chemical properties, proposed synthesis, and potential applications of Ethyl 2-(6-aminopyrazin-2-yl)acetate. It is directed at researchers, scientists, and professionals in the field of drug development. Notably, a thorough review of the current scientific literature and chemical databases reveals a significant scarcity of published experimental data for this specific molecule.
Therefore, this document adopts a predictive and comparative methodology, grounded in established principles of organic chemistry and extensive data from analogous structures. As a Senior Application Scientist, the rationale behind this approach is to offer a robust, scientifically-reasoned framework that can guide future experimental work. The proposed synthetic routes, predicted spectroscopic data, and discussions on reactivity are based on well-documented chemistry of the aminopyrazine scaffold. This guide aims to serve as a foundational resource for researchers interested in synthesizing and exploring the potential of this novel compound. All predicted data and protocols herein require experimental validation.
Introduction: The Significance of the Aminopyrazine Scaffold
The pyrazine ring, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry.[1] The introduction of an amino group creates the aminopyrazine core, a structure found in numerous biologically active compounds and FDA-approved drugs. These compounds exhibit a wide range of pharmacological activities, including roles as kinase inhibitors, antiviral agents, and anticancer therapeutics.[1][2]
The specific substitution pattern of an amino group at the 6-position and an ethyl acetate group at the 2-position, as in Ethyl 2-(6-aminopyrazin-2-yl)acetate, presents a molecule with multiple points for chemical modification. The amino group can serve as a hydrogen bond donor and a site for further derivatization, while the ester moiety can be hydrolyzed to the corresponding carboxylic acid or converted into a variety of amides. This versatility makes the target molecule a highly attractive, albeit underexplored, building block for the synthesis of new chemical entities in drug discovery programs.
Molecular Structure and Predicted Physicochemical Properties
The foundational step in understanding a molecule is the characterization of its structure and core physical properties. While experimental data is not available, we can predict these properties with a high degree of confidence based on its molecular formula and the known characteristics of its constituent functional groups.
Caption: Chemical structure of Ethyl 2-(6-aminopyrazin-2-yl)acetate.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Source/Method |
| Molecular Formula | C₈H₁₁N₃O₂ | Calculation |
| Molecular Weight | 181.19 g/mol | Calculation |
| Monoisotopic Mass | 181.0851 Da | Calculation |
| CAS Number | Not Assigned | Literature Search |
| Appearance | Yellow to brown solid | Analogy to similar aminopyrazines |
| pKa (most basic) | ~3.5-4.5 (Pyrazine N) | Analogy to aminopyrazine[3] |
| XLogP3 | ~0.5 | Computational Prediction |
| Hydrogen Bond Donors | 1 (from -NH₂) | Structural Analysis |
| Hydrogen Bond Acceptors | 5 (2x ring N, 2x ester O, 1x amino N) | Structural Analysis |
| Rotatable Bond Count | 4 | Structural Analysis |
Proposed Synthesis and Experimental Workflow
A robust and efficient synthesis is paramount for the exploration of any new chemical entity. Based on established reactivity patterns of halopyrazines and standard ester synthesis, a two-step synthetic route from commercially available 2,6-dichloropyrazine is proposed.[4]
The proposed strategy involves two key transformations:
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Selective Nucleophilic Substitution: Introduction of the acetate moiety via a malonic ester synthesis variant or direct alkylation of an ethyl acetate enolate. This step is expected to proceed selectively at one of the chloro-positions.
-
Aromatic Amination: Conversion of the remaining chloro group to the primary amine via reaction with ammonia under elevated temperature and pressure. This is a well-documented transformation for producing aminopyrazines from their chloro-precursors.[4]
Caption: Proposed synthetic workflow for Ethyl 2-(6-aminopyrazin-2-yl)acetate.
Detailed Hypothetical Protocol
Step 1: Synthesis of Ethyl (6-chloropyrazin-2-yl)acetate
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Rationale: This step utilizes a strong, non-nucleophilic base (NaH) to deprotonate ethyl acetate, forming a nucleophilic enolate. This enolate then displaces one of the chloride atoms on the electron-deficient pyrazine ring. Tetrahydrofuran (THF) is chosen as an appropriate aprotic solvent.
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents).
-
Wash the NaH with dry hexanes to remove the mineral oil, then suspend the NaH in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
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Add ethyl acetate (1.5 equivalents) dropwise via syringe over 30 minutes. Allow the mixture to stir at 0 °C for 1 hour.
-
In a separate flask, dissolve 2,6-dichloropyrazine (1.0 equivalent) in anhydrous THF.
-
Add the 2,6-dichloropyrazine solution dropwise to the enolate suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the intermediate product.
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Step 2: Synthesis of Ethyl 2-(6-aminopyrazin-2-yl)acetate
-
Rationale: This amination reaction is based on a patented process for the synthesis of 2-aminopyrazine.[4] It involves a nucleophilic aromatic substitution where ammonia displaces the chloride ion at high temperature and pressure. An autoclave is required to reach the necessary conditions safely.
-
Procedure:
-
Place the purified Ethyl (6-chloropyrazin-2-yl)acetate (1.0 equivalent) and anhydrous ethanol into a high-pressure autoclave.
-
Cool the vessel and charge it with anhydrous ammonia (10-20 equivalents).
-
Seal the autoclave and heat the mixture to 175 °C with stirring for 3-5 hours.
-
After cooling to room temperature, carefully vent the excess ammonia.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product can be purified by recrystallization or flash column chromatography to yield the final product.
-
Predicted Spectroscopic Profile
Spectroscopic analysis is essential for structural elucidation and confirmation. The following predictions are based on the analysis of the molecule's functional groups and data from analogous compounds.[3][5]
-
¹H Nuclear Magnetic Resonance (¹H NMR):
-
Pyrazine Protons (2H): Two singlets (or narrow doublets depending on long-range coupling) are expected in the aromatic region, likely between δ 7.8-8.5 ppm. The proton at C3 will be adjacent to a nitrogen and the acetate-bearing carbon, while the proton at C5 is adjacent to a nitrogen and the amino-substituted carbon. These different electronic environments will result in distinct chemical shifts.
-
Amino Protons (2H): A broad singlet is predicted in the range of δ 4.5-5.5 ppm, characteristic of an aromatic amine. The exact shift will be solvent-dependent.
-
Methylene Protons (-CH₂-): A singlet is expected around δ 3.8-4.2 ppm.
-
Ethyl Ester Protons: A quartet (-O-CH₂-) around δ 4.1-4.3 ppm (2H) and a triplet (-CH₃) around δ 1.2-1.4 ppm (3H) are predicted.
-
-
¹³C Nuclear Magnetic Resonance (¹³C NMR):
-
Carbonyl Carbon: A peak is expected in the range of δ 168-172 ppm.
-
Pyrazine Carbons: Four distinct peaks are predicted in the aromatic region (δ 130-160 ppm). The carbons directly attached to nitrogen (C2, C6) will be the most deshielded.
-
Methylene Carbon: A peak is expected around δ 40-45 ppm.
-
Ethyl Ester Carbons: Peaks for the -O-CH₂- and -CH₃ carbons are expected around δ 61 ppm and δ 14 ppm, respectively.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): The primary peak observed under Electron Ionization (EI) would be the molecular ion at m/z = 181.
-
Key Fragments: Characteristic fragmentation would likely involve the loss of the ethoxy group (-OC₂H₅) to give a fragment at m/z = 136, and subsequent loss of carbon monoxide (-CO) to yield a fragment at m/z = 108. Another likely fragmentation is the cleavage of the entire ester side chain.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretching: A pair of medium-to-strong bands are expected in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.
-
C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.
-
C=O Stretching: A strong, sharp absorption band is predicted around 1730-1750 cm⁻¹, typical for an α,β-unsaturated ester.
-
C=N and C=C Stretching: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.
-
C-O Stretching: A strong band for the ester C-O bond is expected in the 1150-1250 cm⁻¹ region.
-
Reactivity and Potential for Derivatization
The chemical structure of Ethyl 2-(6-aminopyrazin-2-yl)acetate offers several handles for synthetic modification, making it a versatile intermediate for building a library of analogues.
-
Reactions at the Amino Group: The primary amine is a nucleophilic center and can undergo a variety of reactions including acylation with acid chlorides or anhydrides to form amides, alkylation, and participation in palladium-catalyzed cross-coupling reactions like Buchwald-Hartwig amination.
-
Reactions at the Ester Group: The ethyl ester can be readily hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. This acid can then be coupled with various amines using standard peptide coupling reagents (e.g., HATU, EDC) to generate a diverse set of amides.
-
Reactions at the Pyrazine Ring: While the ring is electron-deficient, further functionalization such as halogenation is possible, which could open pathways for additional cross-coupling reactions.[6]
Potential Applications in Drug Discovery
The aminopyrazine core is a key component of many kinase inhibitors, which function by competing with ATP for the enzyme's binding site. The structure of Ethyl 2-(6-aminopyrazin-2-yl)acetate, with its hydrogen bond-donating amine and a modifiable side chain, is well-suited for targeting such enzymes.
Derivatives of this scaffold could potentially be developed as inhibitors for various kinases implicated in cancer and inflammatory diseases, such as Fibroblast Growth Factor Receptors (FGFRs), Janus kinases (JAKs), or Bruton's tyrosine kinase (BTK).[2]
Caption: A representative signaling pathway (RAS/MAPK and PI3K/AKT) often targeted by aminopyrazine-based kinase inhibitors.
Conclusion and Future Directions
Ethyl 2-(6-aminopyrazin-2-yl)acetate represents a promising yet uncharacterized molecule with significant potential as a building block in medicinal chemistry. This guide provides a predictive but scientifically rigorous foundation for its synthesis and chemical properties. The clear lack of existing experimental data underscores an opportunity for novel research. Future work should focus on the experimental validation of the proposed synthetic route, followed by thorough spectroscopic and physicochemical characterization. Subsequent derivatization and biological screening of this scaffold could lead to the discovery of new therapeutic agents.
References
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